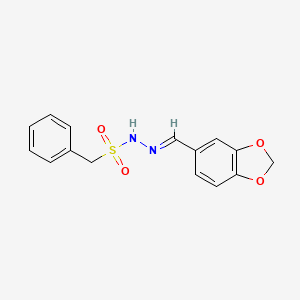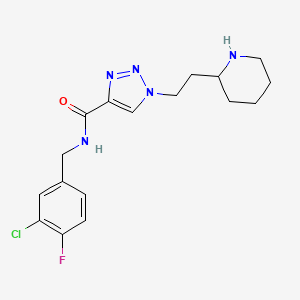methanone](/img/structure/B5536064.png)
[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](5-chloro-2-thienyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar thiazolyl and thiophene-containing compounds involves detailed procedures characterized by spectral characterization (UV, IR, 1H and 13C NMR, high-resolution mass spectrometry) and theoretical vibrational spectra analyses using density functional theory (DFT) calculations. These processes help in understanding the compound's structural optimization and molecular characteristics, such as equilibrium geometry and bonding features (Shahana & Yardily, 2020).
Molecular Structure Analysis
Molecular structure analysis of thiazolyl and thiophene derivatives through DFT calculations reveals detailed insights into the compound's stability, reactivity, and molecular docking studies, aiding in understanding its potential antibacterial activity. These analyses include exploring the HOMO-LUMO energy gap and the impact of substituent groups on the compound's molecular properties (Shahana & Yardily, 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are significantly influenced by their structural characteristics. Studies on similar molecules have shown that the presence of electron-withdrawing or donating substituents can dramatically alter their chemical behavior, including reactivity towards various reagents and participation in different chemical reactions. The thermodynamic stability and reactivity in the excited state are crucial for understanding their chemical properties (Shahana & Yardily, 2020).
Physical Properties Analysis
The physical properties of thiazolyl and thiophene compounds, such as melting points, solubility, and crystal structure, are determined using various analytical techniques. These properties are essential for predicting the compound's behavior in different environments and for its formulation for potential applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are analyzed through experimental and theoretical studies. The electronic structure, as revealed by DFT calculations, provides insights into the molecule's reactivity, guiding the synthesis of derivatives with desired chemical properties (Shahana & Yardily, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Characterization
A study by Shahana and Yardily (2020) describes the synthesis and characterization of novel compounds, including 4-amino-2-(phenylamino)thiazol-5-ylmethanone, through spectral methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The study also employs density functional theory (DFT) calculations to investigate the equilibrium geometry, bonding features, and harmonic vibrational wave numbers of the compounds. Additionally, molecular docking studies are carried out to understand the antibacterial activity of the compounds, suggesting potential applications in developing antimicrobial agents (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives by Hafez, El-Gazzar, and Al-Hussain (2016) introduces compounds with potential antimicrobial and anticancer properties. The study synthesizes 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related derivatives, demonstrating significant activity in vitro. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug, indicating the compound's relevance in cancer treatment and antimicrobial applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Central Nervous System (CNS) Depressants
A publication by Butler, Wise, and Dewald (1984) explores a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, including compounds structurally related to 4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone, demonstrating CNS depressant activity. These compounds show potential anticonvulsant properties with a low order of acute toxicity. The study also reports on selected compounds exhibiting potential antipsychotic effects, highlighting the compound's potential in CNS-related therapeutic applications (Butler, Wise, & Dewald, 1984).
These studies collectively demonstrate the versatility and potential applications of "4-amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone" in scientific research, particularly in the synthesis of compounds with antimicrobial, anticancer, and CNS depressant properties. The detailed synthesis and characterization methods, along with the exploration of biological activities, provide a solid foundation for further research and development in these areas.
Eigenschaften
IUPAC Name |
[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS2/c1-2-13-10-14-9(12)8(17-10)7(15)5-3-4-6(11)16-5/h3-4H,2,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSPSBZNVYVZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Amino-2-(ethylamino)-1,3-thiazol-5-yl]-(5-chlorothiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)
![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)
![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)
![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)
![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)
